molecular formula C11H11N3O4 B11866058 Isopropyl 6-nitro-1H-indazole-3-carboxylate

Isopropyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B11866058
M. Wt: 249.22 g/mol
InChI Key: DPBKJGKDVBMXDH-UHFFFAOYSA-N
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Description

Isopropyl 6-nitro-1H-indazole-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 6-nitro-1H-indazole core functionalized with an ester group, making it a versatile precursor for the synthesis of a diverse range of derivatives. Its primary research value lies as a key building block for constructing more complex molecules. Researchers can readily modify the carboxylate group through hydrolysis to obtain the corresponding carboxylic acid or through amidation to create novel amide derivatives . The nitro group on the aromatic ring can be selectively reduced to an amine, providing a handle for further functionalization and the creation of compound libraries for biological screening . The isopropyl ester offers distinct steric and electronic properties compared to methyl or ethyl esters, which can influence the compound's reactivity and the physical properties of resulting products. As a crucial intermediate in organic synthesis, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

propan-2-yl 6-nitro-1H-indazole-3-carboxylate

InChI

InChI=1S/C11H11N3O4/c1-6(2)18-11(15)10-8-4-3-7(14(16)17)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

DPBKJGKDVBMXDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method includes the nitration of 1H-indazole-3-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 6-nitro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed:

Scientific Research Applications

The biological activity of Isopropyl 6-nitro-1H-indazole-3-carboxylate is primarily attributed to its interaction with various biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain indazole derivatives can inhibit p21-activated kinase 1 (PAK1), a critical enzyme in tumor progression, with an IC50 value as low as 9.8 nM . This selectivity for PAK1 over other kinases suggests potential for targeted cancer therapies.

Antimicrobial Activity

Indazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial strains. The modifications to the indazole structure significantly enhance antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes linked to inflammatory pathways. It has been implicated in modulating MAPKAP kinases involved in stress responses and inflammation, highlighting its potential in treating inflammatory diseases .

Scientific Research Applications

This compound serves as a versatile building block in synthetic chemistry and has applications in various domains:

1. Medicinal Chemistry:

  • Kinase Inhibitors: Its derivatives are explored as kinase inhibitors, crucial for understanding cell signaling pathways related to cancer.
  • Anti-inflammatory Agents: Potential applications in reducing inflammation through enzyme inhibition.

2. Agrochemicals:

  • The compound's derivatives are investigated for their potential use in developing new agrochemicals due to their biological activity against pests and pathogens.

3. Industrial Applications:

  • Utilized in synthesizing dyes and pigments due to its chemical properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on PAK1 Inhibition: A fragment-based screening identified several indazole derivatives as potent PAK1 inhibitors, emphasizing structure-activity relationships that enhance inhibitory activity .
  • Antimicrobial Testing: Investigations into nitroindazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The most structurally analogous compound identified in the evidence is Isobutyl 1-pentyl-1H-indazole-3-carboxylate (Cayman Chemical, Item No. 25880) . Below is a detailed comparison:

Property Isopropyl 6-nitro-1H-indazole-3-carboxylate Isobutyl 1-pentyl-1H-indazole-3-carboxylate
Molecular Formula C₁₁H₁₁N₃O₄ C₁₇H₂₄N₂O₂
Molecular Weight 249.23 g/mol 288.4 g/mol
Substituents 6-nitro, 3-isopropyl ester 1-pentyl, 3-isobutyl ester
Functional Groups Nitro (-NO₂), ester (-COO-) Alkyl (pentyl), ester (-COO-)
Applications Hypothesized: Pharmaceutical research Synthetic cannabinoid research/forensics
Stability Likely light/heat-sensitive (nitro group) Stable (≥5 years at -20°C in acetonitrile)
UV λmax Not reported 301 nm

Analysis of Substituent Impact

  • Electrochemical Properties: The nitro group in the target compound may enhance electrophilic reactivity, making it suitable for nucleophilic substitution or reduction reactions. In contrast, the Cayman compound’s 1-pentyl substituent increases lipophilicity, favoring receptor binding in synthetic cannabinoid systems .
  • Molecular Weight and Solubility : The Cayman compound’s higher molecular weight (288.4 g/mol) and alkyl chains suggest lower aqueous solubility compared to the nitro-substituted target compound.
  • Stability : The nitro group’s sensitivity to degradation under light or heat contrasts with the Cayman compound’s demonstrated long-term stability in acetonitrile solutions .

Biological Activity

Isopropyl 6-nitro-1H-indazole-3-carboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, including mechanisms of action, biological assays, and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is an indazole derivative characterized by a nitro group at the 6-position and an isopropyl ester at the carboxylic acid position. Its molecular formula is C12H12N4O3C_{12}H_{12}N_{4}O_{3}, and it has a molecular weight of approximately 248.25 g/mol.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The indazole core can modulate enzyme activity, particularly kinases involved in cell signaling pathways. For instance, studies have shown that indazole derivatives can inhibit p21-activated kinase 1 (PAK1), a key player in tumor progression, thus presenting potential for anticancer therapy .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated that derivatives of indazole could inhibit PAK1 with an IC50 value as low as 9.8 nM, showcasing high selectivity against a panel of 29 kinases . This selectivity is crucial for reducing off-target effects in cancer therapies.

Antimicrobial Properties

Indazole derivatives, including this compound, have shown promise in antimicrobial assays. They exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to inflammatory pathways. For example, it has been implicated in the modulation of MAPKAP kinases, which are involved in stress response and inflammation .

Study on PAK1 Inhibition

In a fragment-based screening approach, researchers identified several indazole derivatives as potent PAK1 inhibitors. The study highlighted the structure-activity relationship (SAR) that emphasized the importance of hydrophobic and hydrophilic interactions for enhancing inhibitory activity .

CompoundIC50 (nM)SelectivityEffect on Cell Migration
30l9.8HighDownregulates Snail
ControlN/AN/ANo effect

Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of various nitroindazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the indazole structure significantly enhanced antibacterial activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectsReferences
AnticancerInhibition of PAK1; selective against multiple kinases
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionModulation of MAPKAP kinases; anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 6-nitro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

  • The synthesis typically involves cyclization of substituted indazole precursors followed by nitration and esterification. For example, ethyl 6-nitro-1H-indazole-3-carboxylate analogs are synthesized via condensation of nitro-substituted phenylhydrazines with β-ketoesters under acidic conditions . Key parameters include temperature control (70–90°C) and stoichiometric ratios of reagents to minimize byproducts like regioisomers. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for isolating the target compound .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR Spectroscopy : 1^1H NMR analysis of similar esters (e.g., ethyl 6-nitro-1H-indazole-3-carboxylate) shows characteristic peaks for the nitro group (δ 8.2–8.5 ppm, aromatic protons) and ester moiety (δ 1.3–1.5 ppm for CH3_3, δ 4.3–4.5 ppm for OCH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS typically yields [M+H]+^+ peaks matching the molecular formula (C11_{11}H11_{11}N3_3O4_4), with fragmentation patterns confirming the nitro and ester groups .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Recrystallization using ethanol/water mixtures (7:3) or gradient elution in silica gel chromatography (hexane:ethyl acetate) achieves >95% purity. For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

  • SHELXL is ideal for refining small-molecule structures due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps include:

  • Inputting initial coordinates from SHELXT (for space group determination) .
  • Applying restraints for the nitro group’s planarity and the ester’s rotational freedom.
  • Addressing common issues like thermal motion discrepancies in the isopropyl group using the RIGU command .
    • Contradictions in data (e.g., high Rint_{int} values) may arise from twinning; use the TWIN command in SHELXL to model twinned crystals .

Q. How does the nitro group’s electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • The nitro group’s strong electron-withdrawing nature activates the indazole core for nucleophilic attack at the 5-position. Comparative studies with non-nitrated analogs (e.g., ethyl 6-chloro-1H-indazole-3-carboxylate) show a 3× faster reaction rate with amines due to enhanced electrophilicity . However, steric hindrance from the isopropyl group may reduce reactivity at the 3-carboxylate site .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity to targets like protein kinases. Molecular docking (AutoDock Vina) with crystal structures of enzymes (e.g., PKA) reveals potential interactions with the nitro group and ester moiety . Validate predictions with in vitro assays using ATP-competitive inhibition models .

Methodological Troubleshooting

Q. How to resolve inconsistencies in spectral data (e.g., unexpected 1^1H NMR splitting patterns) for this compound?

  • Splitting may arise from dynamic processes like hindered rotation of the isopropyl group. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming rotational barriers. For persistent anomalies, consider diastereomer formation during synthesis and re-optimize reaction conditions .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Store the compound in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Periodic HPLC analysis (UV detection at 301 nm) monitors purity, with degradation products (e.g., 6-nitro-1H-indazole-3-carboxylic acid) identified via comparison with reference standards .

Comparative Analysis of Structural Analogs

CompoundKey Structural FeaturesReactivity/ApplicationsReference
Ethyl 6-nitro-1H-indazole-3-carboxylateEthyl ester, nitro groupHigher solubility in polar solvents; used in kinase inhibitor studies
6-Chloro-1H-indazole-3-amineChloro substituent, amineLess electrophilic; scaffolds for anticancer agents
5,6-Difluoro-1H-indazole-3-carboxylateDifluoro substitutionEnhanced metabolic stability; explored in PET imaging probes

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